(S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone
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Overview
Description
(S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone is a chiral compound that features both azetidine and pyrrolidine rings. These heterocyclic structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure makes it an interesting subject for research in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone typically involves the formation of the azetidine and pyrrolidine rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the azetidine ring can be synthesized via a cyclization reaction involving a suitable amine and an electrophile. The pyrrolidine ring can be formed through a similar cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the azetidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-Diphenyl(pyrrolidin-2-yl)methanol: Another chiral compound with a pyrrolidine ring, used in asymmetric synthesis.
3,3-Difluoropyrrolidin-1-yl(2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone: A dipeptidyl peptidase IV inhibitor studied for its potential in treating type 2 diabetes.
Uniqueness
(S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone is unique due to the presence of both azetidine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure is less common and provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
azetidin-1-yl-[(2S)-pyrrolidin-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8(10-5-2-6-10)7-3-1-4-9-7/h7,9H,1-6H2/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUKVTOWYORTSH-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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